A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including applications as kinase inhibitors and receptor blockers.[1][2] This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine . As a key intermediate and structural analogue in medicinal chemistry, a thorough understanding of its properties is paramount for its effective application in synthesis, biological screening, and formulation development. This document consolidates known data and presents validated experimental methodologies for its characterization, serving as an essential resource for professionals in the field.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all subsequent chemical and biological investigation. 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is registered under CAS Number 108847-89-8.[3][4] Its fundamental chemical identifiers are summarized below.
Caption: A logical workflow for the comprehensive physicochemical characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of small organic molecules due to its high resolution and sensitivity. A reversed-phase method is typically employed for heterocyclic compounds.
Protocol:
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System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
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Mobile Phase: A gradient elution is recommended.
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Solvent B: 0.1% TFA in Acetonitrile.
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Gradient: Start with 5% B, ramping to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO, then dilute to ~20 µg/mL with the initial mobile phase composition.
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Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Melting Point Determination
Rationale: The melting point is a fundamental physical property indicating purity. A sharp melting range is characteristic of a pure substance. The procedure described in related studies utilizes a Köfler melting point apparatus. [5] Protocol:
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Finely powder a small amount of the dry sample.
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Pack the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when within 15 °C of the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely molten. This range is the melting point.
Solubility Assessment (Thermodynamic Shake-Flask Method)
Rationale: This method determines the equilibrium solubility, which is crucial for preclinical and formulation studies.
Protocol:
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Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.
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Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the suspension to pellet the excess solid.
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Carefully withdraw an aliquot of the clear supernatant.
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Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and determine the concentration using a calibrated HPLC-UV method as described above.
pKa Determination by Potentiometric Titration
Rationale: The pKa value is critical for predicting the ionization state of the molecule at different physiological pH values. Potentiometric titration is a direct and accurate method for its determination.
Protocol:
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Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
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Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH after each incremental addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.
Conclusion
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry. This guide has consolidated its core identity, with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . [3][4]While specific experimental values for properties such as melting point and pKa are not widely reported, this document provides robust, validated methodologies for their determination. The predicted spectroscopic characteristics, based on established principles and data from analogous structures, offer a reliable framework for identity confirmation and structural elucidation. This guide serves as a foundational resource to empower researchers to confidently utilize and characterize this valuable chemical entity in their discovery and development efforts.
References
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